molecular formula C17H18N2O5S B3647639 Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate

Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate

Cat. No.: B3647639
M. Wt: 362.4 g/mol
InChI Key: CFMXVSVHHOPDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate is a chemical compound with a complex structure that includes a benzoate ester, a sulfonyl group, and an amide linkage

Safety and Hazards

As a research chemical, “methyl 2-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate” should be handled with care. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, researchers are responsible for confirming its identity and purity, and for understanding and managing any risks associated with its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine to form an intermediate, which is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The amide linkage can be reduced to an amine under specific reducing conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit the Wnt/β-catenin pathway sets it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-12-7-9-13(10-8-12)25(22,23)18-11-16(20)19-15-6-4-3-5-14(15)17(21)24-2/h3-10,18H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMXVSVHHOPDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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